molecular formula C10H14N2O3 B2436029 n-Methyl-2-nitro-5-propoxyaniline CAS No. 859877-40-0

n-Methyl-2-nitro-5-propoxyaniline

Cat. No. B2436029
CAS RN: 859877-40-0
M. Wt: 210.233
InChI Key: TXAKVAMJZKEMRU-UHFFFAOYSA-N
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Description

N-Methyl-2-nitro-5-propoxyaniline is a chemical compound with the molecular formula C10H14N2O3 . It is a derivative of 5-Nitro-2-propoxyaniline, also known as P-4000 and Ultrasüss, which was once used as an artificial sweetener but has been banned in the United States because of its possible toxicity .


Molecular Structure Analysis

The molecular structure of n-Methyl-2-nitro-5-propoxyaniline can be represented by the InChI code 1S/C10H13BrN2O3/c1-3-4-16-10-6-8 (12-2)9 (13 (14)15)5-7 (10)11/h5-6,12H,3-4H2,1-2H3 . This indicates the presence of a bromine atom in the structure, which is not present in the parent compound 5-Nitro-2-propoxyaniline .


Physical And Chemical Properties Analysis

N-Methyl-2-nitro-5-propoxyaniline has a molecular weight of 210.23 . The parent compound, 5-Nitro-2-propoxyaniline, is an orange solid that is only slightly soluble in water and is stable in boiling water and dilute acids .

Scientific Research Applications

Synthesis of Photoreactive Derivatives

n-Methyl-2-nitro-5-propoxyaniline and its derivatives have been studied for their potential in synthesizing photoreactive compounds. For instance, the synthesis of photoreactive 2-propoxyaniline derivatives has been explored as a method for understanding the interaction between artificial sweeteners and their receptors (Murai et al., 2015).

Use in Molecular Electronic Devices

This compound has also been used in molecular electronic devices. A study showed that a molecule containing a nitroamine redox center demonstrated significant on-off ratios and negative differential resistance, which are crucial properties for electronic devices (Chen et al., 1999).

Synthesis of Polymers for Electrochromic Applications

Research into the synthesis of novel polymers using n-Methyl-2-nitro-5-propoxyaniline derivatives has indicated potential for electrochromic applications. Such polymers exhibit high optical contrasts and fast switching speeds, making them suitable for use in the near-infrared region (Li et al., 2017).

Catalysis in Chemical Synthesis

The compound has been utilized in the catalytic synthesis of various chemicals. For example, the selective synthesis of N-substituted 5-methyl-2-pyrrolidones from ethyl levulinate and nitro compounds in the presence of nanosized Pt-based catalysts has been explored (Vidal et al., 2017).

properties

IUPAC Name

N-methyl-2-nitro-5-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-3-6-15-8-4-5-10(12(13)14)9(7-8)11-2/h4-5,7,11H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAKVAMJZKEMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)[N+](=O)[O-])NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-2-nitro-5-propoxyaniline

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